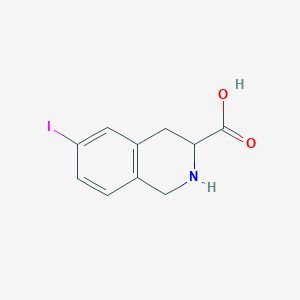

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Iodo-Tic) is a halogenated derivative of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. The Tic core is a constrained analog of phenylalanine, widely utilized in peptide-based drug design due to its rigid bicyclic structure and ability to modulate bioactivity . While 6-Iodo-Tic has been cataloged as a research chemical, its specific biological applications remain underexplored. It was previously available as a discontinued product from CymitQuimica, suggesting its role as a specialized intermediate in synthetic chemistry .

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTSMLRXGVFHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725080 | |

| Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-11-8 | |

| Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:

Base-catalyzed cyclization: Diethyl acetamidomalonate reacts with α,α-dibromo-4-nitro-o-xylene to form a nitro-substituted intermediate.

Decarboxylation and deacylation: The intermediate undergoes decarboxylation and deacylation under refluxing conditions in aqueous hydrochloric acid.

Catalytic hydrogenation: Nitro-Tic is hydrogenated in the presence of 10% palladium on carbon to yield amino-Tic.

Sandmeyer reaction: Amino-Tic is converted to iodo-Tic using a modified Sandmeyer reaction.

Chemical Reactions Analysis

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Iodo-Tic serves as a versatile precursor in the synthesis of various biologically active compounds. Its structural similarity to amino acids allows it to be incorporated into peptide-based drugs and peptidomimetics. Notably, Tic derivatives have been explored for their roles in inhibiting enzymes and receptors involved in critical biological processes.

- Case Study : The substitution of Tic with 6-Iodo-Tic in peptide structures has shown promise in enhancing the stability and efficacy of therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. For instance, modifications of Tic have led to improved inhibitors for catechol-O-methyltransferase (COMT), which is relevant in Parkinson's disease treatment .

Synthetic Organic Chemistry

The compound is utilized in developing new synthetic methodologies. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Synthesis Example : The synthesis of 6-Iodo-Tic typically involves a multi-step process starting from diethyl acetamidomalonate. The process includes base-catalyzed cyclization followed by decarboxylation and catalytic hydrogenation .

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Diethyl acetamidomalonate reacts with dibromo-o-xylene |

| 2 | Decarboxylation | Intermediate undergoes decarboxylation in HCl |

| 3 | Hydrogenation | Nitro-Tic is hydrogenated using palladium catalyst |

Biological Research

Research indicates that 6-Iodo-Tic may interact with various biomolecules due to its structural properties. Studies are ongoing to elucidate its mechanism of action, particularly how it influences enzyme activity related to amino acid metabolism.

- Potential Mechanism : Structural studies suggest that the presence of the iodine atom may enhance binding affinity to specific targets, potentially leading to novel therapeutic applications .

Comparison with Related Compounds

The unique properties of 6-Iodo-Tic can be contrasted with other similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Lacks iodine; serves as a basic framework | Used in peptide synthesis |

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Contains nitro group; different reactivity | Explored for different biological activities |

Mechanism of Action

The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. its structural similarity to phenylalanine suggests that it may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways. Further research is needed to elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

Structural and Functional Variations

The biological and chemical properties of Tic derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tic Derivatives

Physicochemical Properties

- Solubility : Hydroxy and methoxy substituents (e.g., in 6,7-dimethoxy-Tic) enhance water solubility via hydrogen bonding, whereas iodo and chloro groups reduce polarity .

- Steric Effects : Iodo and tert-butoxycarbonyl (Boc) groups introduce steric hindrance, affecting conformational flexibility and receptor interaction .

- Stereochemical Influence : (S)- and (R)-enantiomers exhibit distinct bioactivities. For example, (S)-6,7-dimethoxy-Tic HCl is preferred in alkaloid synthesis due to its compatibility with chiral drug scaffolds .

Biological Activity

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 228728-11-8) is a compound derived from tetrahydroisoquinoline, characterized by an iodine atom at the 6th position and a carboxylic acid group at the 3rd position. Its structural similarity to phenylalanine suggests potential interactions with various biological systems, although its exact mechanism of action remains to be fully elucidated.

The synthesis of this compound involves several key steps:

- Base-catalyzed cyclization : Reaction of diethyl acetamidomalonate with α,α-dibromo-4-nitro-o-xylene to form a nitro-substituted intermediate.

- Decarboxylation and deacylation : The intermediate is treated under refluxing conditions in aqueous hydrochloric acid.

- Catalytic hydrogenation : Nitro-Tic is hydrogenated using palladium on carbon.

- Sandmeyer reaction : Conversion of amino-Tic to iodo-Tic.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to tetrahydroisoquinoline derivatives. For instance:

- In vitro studies : A series of substituted tetrahydroisoquinoline derivatives exhibited significant binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in cancer cell apoptosis. One such derivative demonstrated an IC50 value of 5.2 µM against Bcl-2 protein, indicating its potential as an anti-cancer agent .

- In vivo studies : Research on related compounds has shown promising results in colorectal cancer models. For example, a derivative was administered to DMH-induced colorectal carcinoma rats and exhibited protective effects by blocking IL-6/JAK2/STAT3 signaling pathways .

The biological activity of this compound is thought to involve interactions with enzymes and receptors related to amino acid metabolism. Its mechanism may include:

- Modulation of inflammatory pathways via cytokine regulation (e.g., IL-6).

- Inhibition of oncogenic signaling cascades involving JAK2 and STAT3 .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Lacks iodine substituent; different reactivity | Limited anticancer activity |

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Contains a nitro group; distinct biological profiles | Varies; some derivatives show anti-inflammatory effects |

| 6-Iodo derivatives | Iodine substituent enhances chemical reactivity | Exhibits notable anticancer effects |

Case Studies

- Colorectal Cancer Study : A study involving the administration of a tetrahydroisoquinoline derivative showed significant reduction in tumor growth and modulation of inflammatory markers in DMH-induced colorectal cancer models .

- Apoptosis Induction : A specific derivative induced apoptosis in Jurkat cells through caspase activation in a dose-dependent manner . This suggests that compounds similar to 6-Iodo may play a role in cancer therapies targeting apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Cyclization Strategies : Start with tetrahydroisoquinoline-3-carboxylic acid derivatives, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 74163-81-8), and introduce iodine via electrophilic substitution or metal-catalyzed coupling reactions .

- Iodination Optimization : Use directing groups (e.g., methoxy or hydroxyl substituents) to enhance regioselectivity at position 6. Control temperature (0–25°C) and stoichiometry of iodinating agents (e.g., I₂/KI or N-iodosuccinimide) to minimize di-iodination byproducts .

- Purification : Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR Analysis : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry. Key signals include the carboxylic proton (δ ~12 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~318.0 for C₁₀H₁₀INO₂) and isotopic patterns for iodine .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives, particularly regarding metal ion interactions?

- Methodology :

- Comparative Bioassays : Test 6-iodo derivatives alongside non-iodinated analogs (e.g., 7-hydroxy-TIC-OH, CAS 128502-56-7) in copper-binding assays using potentiometry and UV-VIS spectroscopy to quantify stability constants .

- Structural Analysis : Perform X-ray crystallography or DFT calculations to determine if iodine’s steric bulk disrupts metal coordination geometry .

- Thermodynamic Profiling : Use solution calorimetry to compare binding enthalpies of iodinated vs. non-iodinated derivatives .

Q. What strategies optimize regioselectivity during iodination of the tetrahydroisoquinoline scaffold to minimize byproducts?

- Methodology :

- Directed C-H Activation : Install temporary directing groups (e.g., -OMe or -NHBoc) at position 7 to steer iodination to position 6 .

- Catalytic Systems : Explore Pd/Cu catalysts for cross-coupling reactions with aryl iodides, ensuring minimal overfunctionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCE) enhance iodine solubility and reaction homogeneity .

Q. How does the iodine substituent influence the compound’s conformation and intermolecular interactions in solid-state versus solution-phase studies?

- Methodology :

- X-ray Diffraction : Compare crystal structures of iodinated derivatives (e.g., 6-iodo-TIC) with non-halogenated analogs to identify halogen bonding or π-stacking interactions .

- Solution NMR : Analyze NOE correlations to assess intramolecular hydrogen bonding between iodine and the carboxylic acid group .

- Computational Modeling : Use MD simulations to predict solubility differences caused by iodine’s hydrophobicity .

Q. What in silico approaches are validated for predicting the pharmacokinetic properties of iodo-substituted tetrahydroisoquinoline carboxylic acids?

- Methodology :

- QSAR Models : Train models using datasets of tetrahydroisoquinoline derivatives (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

- Molecular Docking : Screen against targets like opioid receptors (δ/κ subtypes) to prioritize derivatives for in vitro testing .

- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability and potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.